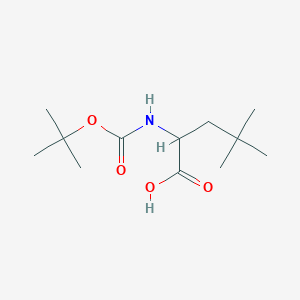

2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid

描述

2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid (Boc-DMPA) is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biological research. With a molecular formula of CHNO and a molecular weight of 245.32 g/mol, this compound has garnered attention due to its structural features which may confer unique biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 245.32 g/mol

- CAS Number : 507264-54-2

- Purity : Typically 95% .

The biological activity of Boc-DMPA is primarily attributed to its ability to interact with various molecular targets. The tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially facilitating membrane permeability and interaction with cellular components. The amino acid structure allows for incorporation into peptides or proteins, which may modulate biological pathways through enzyme inhibition or receptor interaction.

Biological Activities

Research has indicated that Boc-DMPA exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that Boc-DMPA may enhance the efficacy of certain antibiotics by acting as a potentiator. This is particularly relevant in the context of antibiotic resistance, where compounds that can enhance the activity of existing antibiotics are critically needed .

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Initial findings indicate that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms and target pathways involved .

- Enzyme Inhibition : Boc-DMPA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes .

Study on Antibiotic Potentiation

A study focused on the interaction of Boc-DMPA with clarithromycin demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) against E. coli. This potentiation effect was attributed to enhanced membrane permeability and inhibition of efflux pumps .

| Compound | MIC Reduction (fold change) |

|---|---|

| Boc-DMPA + Clarithromycin | 128-fold improvement |

| Control (Clarithromycin alone) | Baseline MIC |

Anticancer Activity Assessment

In vitro studies on various cancer cell lines revealed that Boc-DMPA could induce apoptosis through caspase activation pathways. The compound exhibited a concentration-dependent increase in cell death, suggesting its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

科学研究应用

Synthesis and Use in Organic Chemistry

The compound is primarily utilized for its role as a building block in the synthesis of various peptides and amino acid derivatives. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of complex structures.

Dipeptide Synthesis

A study highlighted the use of tert-butoxycarbonyl-protected amino acid ionic liquids derived from compounds like 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid. These ionic liquids were effective in dipeptide synthesis, demonstrating satisfactory yields when combined with specific coupling reagents without the need for additional bases . The ability to form dipeptides rapidly enhances the utility of this compound in peptide chemistry.

Selective SHP1 Activators

Research has shown that derivatives of 3-amino-4,4-dimethyl lithocholic acid can act as selective SHP1 activators, which are important in cancer therapy. The structural similarities with this compound suggest potential applications in developing novel therapeutic agents targeting SHP1 pathways .

Analgesic Properties

Another significant application is in the development of analgesics. Compounds that incorporate similar structures have been shown to selectively inhibit glycine transporters, leading to enhanced pain relief without severe side effects. This mechanism highlights the potential for this compound derivatives in pain management therapies .

Data Table: Comparative Analysis of Applications

Case Study 1: Dipeptide Synthesis Efficiency

In a recent experiment, researchers utilized this compound to synthesize a series of dipeptides using ionic liquids. The results indicated that the use of specific coupling reagents significantly improved yield and reaction time, showcasing the compound's effectiveness in organic synthesis .

Case Study 2: Analgesic Development

A study explored the analgesic properties of compounds related to this compound. The findings revealed that these compounds could effectively reduce pain responses in rodent models without the adverse effects commonly associated with traditional analgesics .

属性

IUPAC Name |

4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405722 | |

| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507264-54-2 | |

| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。